molecular formula C10H17N3 B15241389 3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B15241389
M. Wt: 179.26 g/mol
InChI Key: VEBWONFVICMEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclobutylmethyl group attached to the third carbon of the pyrazole ring, and two methyl groups at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylmethyl hydrazine with 1,4-dimethyl-3-oxobutanenitrile under acidic conditions can yield the desired pyrazole compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(cyclohexylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

3-(cyclobutylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(cyclobutylmethyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-9(6-8-4-3-5-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3

InChI Key

VEBWONFVICMEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CC2CCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.